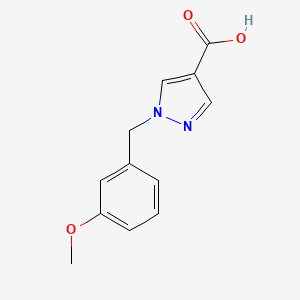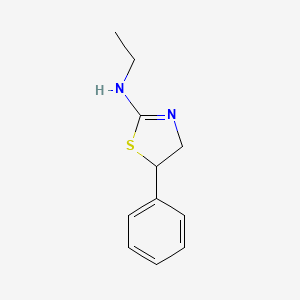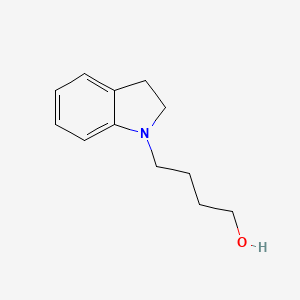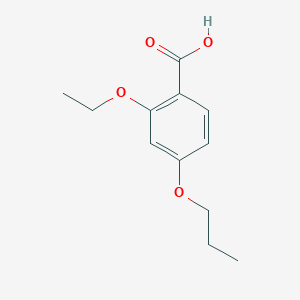amine CAS No. 1154311-80-4](/img/structure/B1418616.png)
[(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure and Spectroscopic Studies
- The crystal structure of a chiral secondary amine derivative was elucidated through spectroscopic methods including FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction, offering insights into its molecular architecture and potential application in molecular recognition and catalysis (Adeleke & Omondi, 2022).
Catalytic Applications
- Palladium(II) complexes involving related ligand frameworks have been developed for chemoselective alkene hydrocarboxylation, illustrating the compound's utility in facilitating selective organic transformations (Dyer, Fawcett, & Hanton, 2005).
Anticancer and Antimicrobial Agents
- Novel heterocyclic compounds incorporating the (4-chlorophenyl)(pyridin-4-yl)methyl] moiety have shown promising anticancer and antimicrobial activities, highlighting their potential in drug development and therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Reaction Mechanisms and Kinetics
- Studies on the pyridinolysis of diaryl carbonates and dithiocarbonates provide deep insights into reaction mechanisms and kinetics, crucial for understanding chemical reactivity and designing more efficient chemical processes (Castro et al., 2008).
Polymerization Catalysts
- Aminopyridinato group 10 metal complexes were explored as catalysts for aryl-Cl activation and hydrosilane polymerization, indicating the role of such compounds in polymer science and materials engineering (Deeken et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-13(11-6-8-16-9-7-11)10-2-4-12(14)5-3-10/h2-9,13,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDHOPJXVGUTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)

![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)
amine](/img/structure/B1418544.png)
amine](/img/structure/B1418545.png)

![2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1418548.png)

![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)
![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)
